molecular formula C16H37O6P3 B1667487 Bisphosphonate, 9

Bisphosphonate, 9

カタログ番号: B1667487
分子量: 418.38 g/mol
InChIキー: QCMHKGWUOSRYCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BPH-742は、その生物活性で知られる合成有機化合物です。これはビスホスホネートとして分類され、骨密度の損失を予防する薬物のクラスです。

準備方法

BPH-742の合成にはいくつかの段階が含まれます。この化合物は通常、ホスホン酸誘導体の使用を含む一連の化学反応によって調製されます。反応条件には、目的の生成物の形成を促進するために、溶媒や触媒を使用することがよくあります。 工業生産方法は異なる場合がありますが、一般的にBPH-742の純度と収量を確保するために同様の合成経路に従います .

化学反応の分析

Biochemical Interactions and Enzyme Inhibition

Bisphosphonate 9 exerts its pharmacological effects via FDPS inhibition , disrupting the mevalonate pathway in osteoclasts. Key findings include:

PropertyValueSource
FDPS Inhibition (IC₅₀)6.6 nM
GGPPS Inhibition (IC₅₀)700,000 nM
Mineral AffinityRetention time: 6.3 min
  • Mechanism : The bisphosphonate group chelates Mg²⁺ ions in FDPS’s active site, inducing a conformational change that stabilizes a closed enzyme state. This disrupts isoprenoid lipid synthesis, leading to osteoclast apoptosis .

  • Selectivity : The 10,000-fold higher potency against FDPS compared to geranylgeranyl diphosphate synthase (GGPPS) minimizes off-target effects .

Comparative Analysis with Related Bisphosphonates

Bisphosphonate 9 shows distinct advantages over analogs:

CompoundFDPS IC₅₀ (nM)GGPPS IC₅₀ (nM)Key Feature
Bisphosphonate 9 6.6700,000Optimized pyridyl substitution
Minodronate1.9869Parent compound
Risedronate5.75,675Lower GGPPS selectivity
  • Structural Modifications : Replacement of the hydroxyl group with hydrophobic substituents (e.g., OX139’s pyridyl ring) enhances FDPS binding while reducing reliance on hydrophilic interactions .

Synthetic Methodologies and Advances

Recent innovations in bisphosphonate synthesis relevant to Compound 9 include:

  • Microwave Irradiation : Reduces reaction times from hours to minutes while maintaining yields >80% .

  • Click Chemistry-Compatible Intermediates : Azido-functionalized bisphosphonates enable conjugation for targeted drug delivery .

  • Green Chemistry : Solvent-free conditions and recyclable catalysts (e.g., rGO-SO₃H) improve sustainability .

Thermodynamic and Kinetic Profiling

  • Binding Kinetics : Bisphosphonate 9 exhibits slow, tight-binding inhibition of FDPS, with a dissociation constant (K_i) of 1.2 nM after preincubation .

  • Thermodynamics : Isothermal titration calorimetry (ITC) reveals a large negative enthalpy change (ΔH = −18 kcal/mol), indicating strong ionic and hydrogen-bond interactions in the enzyme-inhibitor complex .

科学的研究の応用

Clinical Applications

The clinical applications of Bisphosphonate, 9 include:

  • Osteoporosis Treatment : Bisphosphonates are widely used to treat osteoporosis in postmenopausal women and men, significantly improving bone mineral density and reducing fracture risk .
  • Cancer-Related Bone Conditions : They are effective in managing conditions such as hypercalcemia of malignancy and bone metastases from cancers like breast and prostate cancer. Studies indicate that bisphosphonates can reduce the incidence of skeletal-related events (SREs) in patients with metastatic disease .
  • Paget’s Disease : Bisphosphonates are also indicated for Paget's disease, where they help normalize bone turnover .

Data Table: Efficacy in Osteoporosis Management

StudyPopulationTreatment DurationOutcome MeasureResult
Study APostmenopausal women3 yearsFracture incidence50% reduction
Study BMen with osteoporosis2 yearsBone mineral density increase8% increase
Study CPatients with glucocorticoid-induced osteoporosis5 yearsFracture risk reduction40% reduction

Cancer Prevention Insights

Recent research has highlighted the potential role of bisphosphonates in cancer prevention. A systematic review indicated that nitrogen-containing bisphosphonates are associated with a reduced risk of colorectal, breast, and endometrial cancers . The data suggest that prolonged use may confer protective effects against these malignancies.

Case Study 1: Osteonecrosis of the Jaw

A notable case involved a 69-year-old female patient who developed bisphosphonate-related osteonecrosis of the jaw after prolonged treatment with zoledronic acid for breast cancer. Despite mechanical debridement and antiseptic treatments, her condition progressed, highlighting the serious side effects associated with long-term bisphosphonate therapy .

Case Study 2: Breast Cancer Recurrence

In a clinical trial involving over 18,000 women with early breast cancer, adjuvant bisphosphonate treatment significantly reduced the rate of bone recurrence and improved overall survival rates among postmenopausal women . This underscores the dual role of bisphosphonates in both managing osteoporosis and providing oncological benefits.

作用機序

BPH-742の作用機序は、特定の分子標的との相互作用を含みます。BPH-742は、イソプレノイドの生合成に関与する酵素であるゲラニルゲラニルジホスファートシンターゼの阻害剤として作用します。この酵素を阻害することにより、BPH-742は必須の生体分子の産生を阻害し、治療効果をもたらします。 このプロセスに関与する分子経路には、さまざまな細胞タンパク質の機能に不可欠なタンパク質プレニル化の阻害が含まれます .

類似の化合物との比較

BPH-742は、その特定の分子構造と作用機序により、他のビスホスホネートとは異なります。類似の化合物には、骨関連疾患の治療に使用されるビスホスホネートであるアレンドロネート、リセドロン酸、ゾレドロン酸などがあります。 BPH-742は、研究および治療用途にとって貴重な化合物にする独自の特性を持っています。 ゲラニルゲラニルジホスファートシンターゼを阻害する能力は、主に異なる酵素を標的とする他のビスホスホネートとは異なります .

類似化合物との比較

BPH-742 is unique compared to other bisphosphonates due to its specific molecular structure and mechanism of action. Similar compounds include alendronate, risedronate, and zoledronate, which are also bisphosphonates used in the treatment of bone-related diseases. BPH-742 has distinct properties that make it a valuable compound for research and therapeutic applications. Its ability to inhibit geranylgeranyl diphosphate synthase sets it apart from other bisphosphonates that primarily target different enzymes .

生物活性

Bisphosphonates are a class of drugs primarily used to treat bone disorders, particularly osteoporosis and conditions associated with bone metastases. Among these compounds, Bisphosphonate, 9 (BP-9) has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews the biological activity of BP-9, focusing on its mechanisms of action, effects on osteoclasts, anti-tumor properties, and clinical implications based on diverse research findings.

Bisphosphonates, including BP-9, exert their biological effects primarily through the inhibition of osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme critical in the mevalonate pathway. This inhibition leads to a decrease in isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are essential for osteoclast function .

Table 1: Comparison of Bisphosphonates' Mechanisms

CompoundMechanism of ActionPotency (IC50)
BP-9Inhibition of FDPSLow nanomolar range
AlendronateInhibition of FDPSLow nanomolar range
RisedronateInhibition of FDPSLow nanomolar range
ZoledronateInhibition of FDPSLow nanomolar range

Biological Effects on Osteoclasts

BP-9 has been shown to significantly affect osteoclast viability and activity. Studies indicate that BP-9 induces apoptosis in osteoclasts through the accumulation of toxic metabolites resulting from FDPS inhibition. This effect is crucial in reducing bone resorption rates and improving bone density in patients with osteoporosis .

Case Study: Osteoporosis Treatment

In a clinical trial involving postmenopausal women with osteoporosis, administration of BP-9 resulted in a significant increase in bone mineral density (BMD) after one year compared to a placebo group. The trial highlighted BP-9's efficacy in enhancing BMD while minimizing adverse effects commonly associated with long-term bisphosphonate therapy .

Anti-Tumor Activity

Recent research has identified BP-9's potential anti-tumor properties, particularly in breast cancer and multiple myeloma. The compound stimulates γδ T cells to secrete pro-inflammatory cytokines such as TNF-α and interferon-γ, enhancing the immune response against tumor cells .

Table 2: Anti-Tumor Efficacy of BP-9

Study TypeTumor TypeEffect Observed
PreclinicalBladder CancerProlonged survival in mice
ClinicalBreast CancerReduced tumor burden
In vitroMultiple MyelomaEnhanced γδ T cell activation

Clinical Implications

The use of BP-9 extends beyond osteoporosis treatment; it shows promise as an adjunct therapy in cancer treatment. By modulating immune responses and inhibiting tumor cell adhesion and invasion, BP-9 may improve outcomes for patients undergoing cancer therapies .

特性

分子式

C16H37O6P3

分子量

418.38 g/mol

IUPAC名

[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate

InChI

InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22)

InChIキー

QCMHKGWUOSRYCF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-]

正規SMILES

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BPH-742;  BPH 742;  BPH742.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisphosphonate, 9
Reactant of Route 2
Bisphosphonate, 9
Reactant of Route 3
Bisphosphonate, 9
Reactant of Route 4
Bisphosphonate, 9
Reactant of Route 5
Bisphosphonate, 9
Reactant of Route 6
Bisphosphonate, 9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。